Structural Differentiation: The 1-Propynyl Substituent Defines a Unique Conjugated System Among Bithiophene-5-Carboxylic Acids
Arctic acid is structurally defined by the presence of a 1-propynyl group at the 5′ position of the 2,2′-bithiophene-5-carboxylic acid scaffold, as established by original isolation and characterization studies [1]. This substitution pattern is distinct from the unsubstituted parent [2,2′-bithiophene]-5-carboxylic acid (C9H6O2S2), from 5′-iodo- and 5′-bromo-substituted synthetic analogs, and from alkyl chain-substituted derivatives such as 3′,4-dihexyl variants . The triple bond of the propynyl group extends π-conjugation into the bithiophene core, resulting in characteristic UV absorption maxima at 337 nm and 330 nm for the methyl ester derivative, as documented in the original characterization work [1].
| Evidence Dimension | 5′-position substituent identity and molecular formula |
|---|---|
| Target Compound Data | 1-propynyl (-C≡C-CH3); C12H8O2S2; MW 248.32 |
| Comparator Or Baseline | Parent [2,2′-bithiophene]-5-carboxylic acid: hydrogen (-H); C9H6O2S2; MW 194.23 |
| Quantified Difference | ΔMW = +54.09 g/mol; extended conjugation |
| Conditions | Structural analysis via IR, UV, NMR, and MS of methyl ester derivative |
Why This Matters
The 1-propynyl substituent confers distinct UV spectral properties and predicted lipophilicity that differentiate Arctic acid from other bithiophene-5-carboxylic acids in analytical and chromatographic applications.
- [1] Obata S, Yoshikura M, Washino T. Studies on the Components of the Root of Arctium lappa L. Nippon Nōgeikagaku Kaishi. 1970;44(10):437-446. View Source
